molecular formula C20H16BrClINO2S B13873317 methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate

methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate

Cat. No.: B13873317
M. Wt: 576.7 g/mol
InChI Key: WRILDFXVNJRASC-UHFFFAOYSA-N
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Description

Methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate involves several steps, typically starting with the construction of the indole core. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Mechanism of Action

The mechanism of action of methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The presence of halogen atoms and the sulfanyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities. The presence of multiple halogen atoms and the sulfanyl group in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C20H16BrClINO2S

Molecular Weight

576.7 g/mol

IUPAC Name

methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate

InChI

InChI=1S/C20H16BrClINO2S/c1-26-17(25)8-11-6-7-24-16-10-13(23)9-15(21)18(16)20(19(11)24)27-14-4-2-12(22)3-5-14/h2-5,9-11H,6-8H2,1H3

InChI Key

WRILDFXVNJRASC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN2C1=C(C3=C2C=C(C=C3Br)I)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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